3-(4-ethoxyphenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole
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Overview
Description
3-(4-ethoxyphenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the imidazole and oxadiazole rings. One common method involves the reaction of 4-ethoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the oxadiazole ring. Subsequently, the imidazole ring is introduced through a reaction with 1-phenyl-1H-imidazole-2-thiol under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
3-(4-ethoxyphenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-ethoxyphenyl)-1-phenyl-1H-imidazol-2-yl hydrosulfide hydrobromide
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- 4-(2-methyl-1H-imidazol-1-yl)phenylmethanol
Uniqueness
Compared to similar compounds, 3-(4-ethoxyphenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-2-25-17-10-8-15(9-11-17)19-22-18(26-23-19)14-27-20-21-12-13-24(20)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDGRMBIKOGRJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC=CN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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